molecular formula C19H20N4O B1493951 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine CAS No. 886230-76-8

1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine

Cat. No. B1493951
CAS RN: 886230-76-8
M. Wt: 320.4 g/mol
InChI Key: NSPUYMWXWXSVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine” is a chemical compound with the molecular formula C19H20N4O and a molecular weight of 320.4 g/mol . It is not intended for human or veterinary use and is used for research purposes only .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 562.8±50.0 °C and a density of 1.29 . Its pKa is predicted to be 4.31±0.10 .

Scientific Research Applications

Synthesis of Heterocyclic Scaffolds

The compound shares structural similarities with other heterocyclic scaffolds that have been synthesized for potential applications in medicinal chemistry and materials science. For instance, the synthesis of fluorinated heterocyclic compounds via Michael addition and Mannich reaction has been explored, resulting in novel functionalized carboxymides. These compounds could serve as building blocks for further chemical modifications, potentially leading to new drug candidates or materials with unique properties (Revanna et al., 2013).

Development of N-Fused Heterocycles

Another relevant application is the efficient synthesis of N-fused heterocyclic products, which are crucial in pharmaceutical research due to their presence in a variety of bioactive compounds. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid has been found useful for preparing new N-fused heterocycle products, highlighting the importance of such synthetic strategies in developing new therapeutic agents (Ghaedi et al., 2015).

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate demonstrates the versatility of heterocyclic compounds in generating complex structures that could have applications in developing new chemical entities with potential biological activities (Bombarda et al., 1992).

Photophysical Applications

The study of phosphorescent C*N∧N- and C∧N∧N-coordinated platinum complexes derived from heterocyclic amines underscores the potential of such compounds in photophysical applications, including organic light-emitting diodes (OLEDs) and sensors. The synthesis and structural analysis of these complexes provide insights into their emission properties, which could be tuned for specific applications (Harris et al., 2013).

Transformations into Pyrano[3,2-c]pyridine Derivatives

The transformation of substituted 3-benzoylamino-2H-pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives illustrates the synthetic utility of heterocyclic compounds in creating diverse chemical structures. Such transformations are valuable in medicinal chemistry for generating new compounds with potential pharmacological activities (Strah et al., 1996).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It is mentioned for research use only, suggesting that its biological activity may still be under investigation .

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if needed. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

As this compound is used for research purposes only, it suggests that its potential applications and effects are still being explored . It is used as a reagent in the synthesis of anti-angiogenic TKI-PET tracers, indicating potential use in medical imaging or cancer research .

properties

IUPAC Name

1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPUYMWXWXSVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)N)C(=N2)C=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694701
Record name 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886230-76-8
Record name 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Reactant of Route 2
1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Reactant of Route 3
1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Reactant of Route 4
1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Reactant of Route 5
Reactant of Route 5
1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Reactant of Route 6
1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine

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